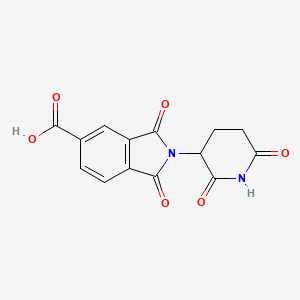

Thalidomide-5-COOH

Description

The exact mass of the compound 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid is 302.05388604 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O6/c17-10-4-3-9(11(18)15-10)16-12(19)7-2-1-6(14(21)22)5-8(7)13(16)20/h1-2,5,9H,3-4H2,(H,21,22)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBCNIAUDQMKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216805-11-6 | |

| Record name | 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Thalidomide-5-COOH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thalidomide-5-COOH, a carboxylated derivative of thalidomide, is a critical molecule in the field of targeted protein degradation. While direct and extensive research on this specific metabolite is less abundant than on its parent compound, its mechanism of action is understood to mirror that of thalidomide and its other major metabolites, such as 5-hydroxythalidomide. This guide elucidates the core mechanism of this compound, focusing on its role as a molecular glue that recruits neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. This document provides a comprehensive overview of the underlying signaling pathways, quantitative binding data from closely related compounds, and detailed experimental protocols for studying this mechanism.

Core Mechanism of Action: Molecular Glue-Mediated Protein Degradation

The primary mechanism of action of this compound involves its function as a "molecular glue." It binds to Cereblon (CRBN), which is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). This binding event allosterically modulates the substrate-binding surface of CRBN, inducing the recruitment of proteins that are not normally targeted by this E3 ligase. These newly recognized substrates are referred to as "neosubstrates."

Upon recruitment to the CRL4-CRBN complex, the neosubstrate is polyubiquitinated. This process involves the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the neosubstrate. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the neosubstrate.

Two of the most well-characterized neosubstrates in the context of thalidomide's biological effects are the zinc finger transcription factors Promyelocytic Leukemia Zinc Finger (PLZF) and Sal-like protein 4 (SALL4). The degradation of these proteins is linked to the teratogenic and potential immunomodulatory effects of thalidomide and its derivatives.[1][2][3]

Quantitative Data Summary

Direct quantitative binding affinity data for this compound is not extensively available in the public domain. The following table summarizes the binding affinities of the parent molecule, thalidomide, and its key derivatives to Cereblon, which provide a strong indication of the expected affinity for this compound. The glutarimide moiety, present in all these compounds, is crucial for CRBN binding.

| Compound | Binding Affinity (IC50) | Assay Method | Reference |

| Thalidomide | 347.2 nM | Fluorescence Polarization | [4] |

| Lenalidomide | 268.6 nM | Fluorescence Polarization | [4] |

| Pomalidomide | 153.9 nM | Fluorescence Polarization | [4] |

Signaling Pathway Diagram

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cereblon Binding Assays

4.1.1. Fluorescence Polarization (FP) Competitive Binding Assay

-

Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled thalidomide analog (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CRBN protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for CRBN binding will displace the tracer, causing a decrease in polarization.[5][6][7]

-

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant human CRBN protein in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Prepare a stock solution of a fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide) in DMSO.

-

Prepare serial dilutions of the test compound (this compound) and a known CRBN binder (e.g., pomalidomide) as a positive control in assay buffer containing a final DMSO concentration of 1%.

-

-

Assay Procedure:

-

In a black, low-volume 384-well plate, add the serially diluted test compound or controls.

-

Add the fluorescent tracer to all wells at a final concentration optimized for a robust signal-to-noise ratio.

-

Initiate the binding reaction by adding the CRBN protein to all wells except for the negative control wells (which receive assay buffer instead).

-

Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

-

4.1.2. Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay

-

Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). A tagged CRBN protein (e.g., GST-tagged) is recognized by an antibody conjugated to the donor fluorophore. A thalidomide analog labeled with the acceptor fluorophore binds to CRBN, bringing the donor and acceptor into close proximity and generating a FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.[1][8]

-

Protocol:

-

Reagent Preparation:

-

Prepare stock solutions of GST-tagged human CRBN protein, anti-GST antibody labeled with Europium cryptate, and a thalidomide analog labeled with an acceptor fluorophore (e.g., Thalidomide-Red).

-

Prepare serial dilutions of the test compound and controls in the assay buffer.

-

-

Assay Procedure:

-

In a white, low-volume 384-well plate, add the serially diluted test compound or controls.

-

Add the GST-tagged CRBN protein to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Add a pre-mixed solution of the anti-GST-Europium cryptate antibody and the acceptor-labeled thalidomide analog.

-

Incubate the plate for 2-4 hours at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio (acceptor emission / donor emission) and plot it against the logarithm of the test compound concentration to determine the IC50 value.

-

-

Neosubstrate Degradation Assay (Western Blot)

-

Principle: This assay quantifies the amount of a specific neosubstrate (e.g., PLZF or SALL4) in cells following treatment with the test compound. A decrease in the protein level indicates degradation.

-

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant human cell line (e.g., HEK293T, MM.1S) to approximately 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-PLZF or anti-SALL4) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the neosubstrate band to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.

-

Compare the normalized protein levels in the treated samples to the vehicle control to determine the extent of degradation.[9][10]

-

-

Experimental Workflow Diagram

References

- 1. revvity.com [revvity.com]

- 2. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]

- 10. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of Thalidomide-5-COOH to Cereblon

For Researchers, Scientists, and Drug Development Professionals

Cereblon is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, which is pivotal in protein ubiquitination and subsequent proteasomal degradation.[1] Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by directly binding to CRBN.[2] This interaction remodels the substrate specificity of the CRL4-CRBN complex, leading to the recruitment and degradation of "neosubstrates" not typically targeted by this E3 ligase. Thalidomide-5-COOH is a derivative of thalidomide that is frequently used as a CRBN ligand in the development of proteolysis-targeting chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's degradation.[3]

Quantitative Binding Affinity Data

The binding affinity of thalidomide and its derivatives to Cereblon has been determined using various biophysical and biochemical assays. The following table summarizes reported binding constants for key analogs. It is important to note that affinity values can vary based on experimental conditions, the specific protein construct used (e.g., full-length CRBN vs. the thalidomide-binding domain), and the assay methodology.

| Compound | Assay Type | Binding Constant | Source |

| Thalidomide | Competitive Titration | Ki: ~250 nM | [4] |

| (S)-Thalidomide | Biochemical Assays | ~10-fold stronger binding than (R)-enantiomer | [5] |

| Lenalidomide | Competitive Titration | Ki: 177.80 nM | [4] |

| Pomalidomide | Competitive Titration | Ki: 156.60 nM | [4] |

Note: Specific binding affinity data for this compound is not extensively reported in peer-reviewed literature. The data for thalidomide and its well-characterized derivatives provide a strong indication of the expected affinity range for similar compounds. The addition of a carboxyl group at the 5-position of the phthalimide ring is generally not expected to drastically alter the core binding interaction with Cereblon.

Experimental Protocols

Several robust experimental techniques are commonly employed to quantify the binding affinity of small molecules like this compound to Cereblon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the protein (Cereblon). The heat change upon binding is measured, and the resulting data is fit to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6]

Methodology:

-

Sample Preparation:

-

Prepare a solution of purified recombinant Cereblon protein (typically the thalidomide-binding domain or the full-length CRBN-DDB1 complex) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a solution of this compound in the same buffer. The ligand solution should be 10-20 times more concentrated than the protein solution.

-

-

Titration:

-

Load the Cereblon solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

-

Data Acquisition:

-

Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model to determine the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of a ligand to a protein immobilized on a sensor surface.

Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding and dissociation of an analyte, are measured. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).[6]

Methodology:

-

Immobilization:

-

Immobilize purified recombinant Cereblon protein onto a suitable sensor chip (e.g., a CM5 chip) via amine coupling or other appropriate chemistry.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Flow the ligand solutions over the sensor chip surface and monitor the binding response in real-time.

-

-

Dissociation:

-

Flow the running buffer over the sensor chip to monitor the dissociation of the ligand.

-

-

Regeneration:

-

If necessary, inject a regeneration solution to remove any remaining bound ligand from the sensor surface.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a kinetic model to determine the rate constants and the dissociation constant.

-

Fluorescence Polarization (FP)

FP is a solution-based, competitive binding assay that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Principle: A small, fluorescently labeled thalidomide analog (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Cereblon protein, its rotation slows, leading to an increase in polarization. An unlabeled competitor, such as this compound, will displace the tracer, causing a decrease in fluorescence polarization.[7][8]

Methodology:

-

Reaction Setup:

-

In a microplate, combine a fixed concentration of purified Cereblon protein and a fluorescently labeled thalidomide tracer.

-

Add increasing concentrations of unlabeled this compound.

-

-

Incubation:

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a suitable microplate reader.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization against the concentration of the competitor.

-

Fit the data to a competitive binding model to determine the IC50 value, which can be converted to a Ki value.

-

Signaling Pathway and Mechanism of Action

Thalidomide and its derivatives function as "molecular glues" by inducing a novel interaction between Cereblon and neosubstrates.[9] This leads to the ubiquitination and subsequent proteasomal degradation of these target proteins.

Caption: CRL4-CRBN signaling pathway modulated by thalidomide derivatives.

Experimental Workflow for Binding Affinity Determination

The following diagram outlines a general workflow for characterizing the binding of a novel thalidomide derivative to Cereblon.

Caption: General experimental workflow for determining binding affinity.

This guide provides a framework for understanding and experimentally approaching the binding of this compound to Cereblon. By leveraging the extensive knowledge of the parent thalidomide molecule and employing the detailed protocols outlined, researchers can effectively characterize this and other novel Cereblon ligands for applications in targeted protein degradation and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Thalidomide-5-COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-5-COOH is a pivotal chemical entity in the field of targeted protein degradation. As a functionalized derivative of thalidomide, its primary biological role is to act as a potent and specific ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This interaction is harnessed in the design of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative binding data for related compounds, detailed experimental protocols for its application in PROTACs, and a visualization of the pertinent signaling pathways.

Core Function: A Ligand for the Cereblon E3 Ligase

This compound serves as a crucial component in the recruitment of the CRBN protein, which is a substrate receptor within the CULLIN-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[2] The carboxylic acid moiety provides a convenient attachment point for a linker, which in turn is connected to a ligand for a target protein of interest. This tripartite structure forms the basis of a PROTAC.[1]

Quantitative Binding Affinity Data

Direct quantitative binding data for this compound to CRBN is not extensively available in the public domain. However, the binding affinities of its parent molecule, thalidomide, and other derivatives have been well-characterized and serve as a valuable reference. The binding interaction is primarily mediated by the glutarimide ring of the thalidomide scaffold.[3] It is important to note that binding affinities can vary depending on the specific experimental conditions.

| Compound | Dissociation Constant (KD) / Inhibition Constant (Ki) | Assay Method | Reference |

| Thalidomide | ~250 nM | Not Specified | [4] |

| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [3] |

| Lenalidomide | ~178 nM | Not Specified | [4] |

| Pomalidomide | ~157 nM | Not Specified | [4] |

| Thalidomide (to hsDDB1-hsCRBN) | KD of 121.6 ± 23.2 nM; Ki of 249.20 nM | Fluorescence Polarization | [5] |

| Lenalidomide (to hsDDB1-hsCRBN) | Ki of 177.80 nM | Fluorescence Polarization | [5] |

| Pomalidomide (to hsDDB1-hsCRBN) | Ki of 156.60 nM | Fluorescence Polarization | [5] |

Signaling Pathways and Mechanism of Action

The biological activity of this compound is realized through its incorporation into a PROTAC, which hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway.

Downstream Effects of Target Protein Degradation

The degradation of the target protein leads to a cascade of downstream effects, dependent on the function of the targeted protein. For instance, the degradation of BRD4, a key epigenetic reader, results in the downregulation of oncogenes like c-Myc, leading to anti-proliferative effects in cancer cells.

Caption: Downstream effects of BRD4 degradation.

Experimental Protocols

The following protocols are adapted for the characterization of a hypothetical PROTAC containing this compound.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[6]

Materials:

-

Cell line expressing the target protein and CRBN

-

PROTAC compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (against the target protein and a loading control, e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.[7]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities and normalize the target protein level to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Caption: Workflow for Western blot analysis.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a cell-free system.[8]

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Purified CRL4^CRBN^ E3 ligase complex

-

Recombinant ubiquitin

-

Recombinant target protein

-

PROTAC molecule

-

ATP

-

Ubiquitination reaction buffer

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the E1, E2, E3 enzymes, ubiquitin, target protein, and PROTAC at various concentrations. Include a no-PROTAC control.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 37°C for 60-90 minutes.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Analyze the reaction products by Western blotting, probing for the target protein to detect higher molecular weight ubiquitinated species.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the Target Protein-PROTAC-CRBN ternary complex.[9]

Materials:

-

Tagged target protein (e.g., GST-tagged)

-

Tagged CRBN complex (e.g., His-tagged DDB1-CRBN)

-

Terbium (Tb)-conjugated anti-tag antibody (donor fluorophore)

-

Fluorescently labeled anti-tag antibody (acceptor fluorophore)

-

PROTAC of interest

-

Assay buffer

-

384-well microplates

Methodology:

-

Assay Setup: In a 384-well plate, add serial dilutions of the PROTAC.

-

Component Addition: Add the tagged target protein, tagged CRBN complex, and the donor and acceptor antibodies.

-

Incubation: Incubate the plate at room temperature to allow for complex formation and binding to reach equilibrium.

-

Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is often observed, which is characteristic of the "hook effect" in ternary complex formation.[10]

Conclusion

This compound is a cornerstone molecule in the rapidly advancing field of targeted protein degradation. Its specific and potent binding to Cereblon enables the rational design of PROTACs against a wide array of therapeutic targets. While direct quantitative data for this specific molecule remains to be broadly published, the extensive characterization of its parent compound and derivatives provides a solid foundation for its application. The experimental protocols and signaling pathway visualizations provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Technical Core of Targeted Protein Degradation: A Guide to Thalidomide-5-COOH

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on Thalidomide-5-COOH, a cornerstone molecule in the development of Proteolysis Targeting Chimeras (PROTACs).

This document provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, and its critical role as a Cereblon (CRBN) E3 ubiquitin ligase ligand. Detailed experimental methodologies for its application in PROTAC synthesis and a visualization of its mechanism of action are presented to facilitate advanced research and development in targeted protein degradation.

Chemical Identity and Properties

This compound is a derivative of thalidomide functionalized with a carboxylic acid group, which serves as a crucial handle for conjugation to linkers in the synthesis of PROTACs.

IUPAC Name: 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic Acid

Synonyms:

-

2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic Acid

-

Thalidomide-5-carboxylic acid

Physicochemical Data

A summary of the key quantitative data for this compound is provided in the table below. This information is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1216805-11-6 | |

| Molecular Formula | C₁₄H₁₀N₂O₆ | TCI, Sigma-Aldrich |

| Molecular Weight | 302.24 g/mol | TCI, Sigma-Aldrich |

| Appearance | White to Light gray to Light yellow powder | |

| Purity | >98.0% (HPLC) | |

| Storage Conditions | Store locked up. Keep in dark place, inert atmosphere, room temperature. |

Mechanism of Action in PROTAC Technology

This compound functions as a molecular glue that recruits the E3 ubiquitin ligase Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[1][2] In the context of a PROTAC, which is a heterobifunctional molecule, one end binds to the target protein of interest (POI) and the other end, containing the this compound moiety, binds to CRBN. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]

Experimental Protocols

The synthesis of a functional PROTAC using this compound involves the conjugation of three key components: the target protein ligand, a linker, and the E3 ligase ligand (this compound). The following outlines a general experimental workflow for the synthesis of a PROTAC via amide bond formation.

Materials and Reagents

-

This compound

-

Amine-functionalized linker (e.g., PEG or alkyl chain with a terminal amine)

-

Target protein ligand with a carboxylic acid or amine functionality

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

-

Purification: Reverse-phase HPLC (High-Performance Liquid Chromatography)

-

Analysis: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectroscopy

Step-by-Step Synthesis Protocol

This protocol describes the coupling of this compound to an amine-functionalized linker.

-

Activation of this compound:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

-

Coupling with Amine-Functionalized Linker:

-

To the activated this compound solution, add the amine-functionalized linker (1 equivalent).

-

Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the Thalidomide-linker conjugate.

-

-

Conjugation to Target Protein Ligand:

-

The purified Thalidomide-linker conjugate, which now has a terminal functional group from the linker (e.g., a carboxylic acid), can be coupled to the target protein ligand (containing a complementary functional group, e.g., an amine) using a similar activation and coupling procedure as described in steps 1 and 2.

-

-

Final Purification and Characterization:

-

Purify the final PROTAC molecule using reverse-phase HPLC.

-

Characterize the final product by LC-MS to confirm the molecular weight and by NMR to verify the structure.

-

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is an indispensable tool in the field of targeted protein degradation. Its well-defined role as a CRBN E3 ligase recruiter, coupled with its chemical tractability for conjugation, makes it a preferred building block for the rational design and synthesis of novel PROTACs. This guide provides the foundational knowledge and practical methodologies to empower researchers in their efforts to develop next-generation therapeutics based on targeted protein degradation.

References

An In-Depth Technical Guide to Thalidomide-5-Carboxylic Acid Derivatives for Drug Development

Introduction

The term "Thalidomide-5-COOH" is often used in the context of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). However, this nomenclature is ambiguous and can refer to several derivatives of thalidomide functionalized at the 5-position of the phthalimide ring with a carboxylic acid-containing linker. This guide will focus on a prominent and well-characterized example, Thalidomide-5-NH2-CH2-COOH , to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its properties, synthesis, and biological applications.

Molecular Profile of Thalidomide-5-NH2-CH2-COOH

This derivative of thalidomide incorporates a glycine linker at the 5-position, providing a reactive carboxylic acid handle for conjugation to other molecules, such as ligands for target proteins in the design of PROTACs.

Table 1: Molecular Data for Thalidomide-5-NH2-CH2-COOH

| Property | Value |

| Molecular Formula | C15H13N3O6[1][2][3] |

| Molecular Weight | 331.28 g/mol [2] |

| IUPAC Name | 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetic acid[2] |

| CAS Number | 2412056-27-8[1][3] |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)O[2] |

Synthesis of Thalidomide and its Derivatives

General Experimental Protocol: Solid-Phase Synthesis of Thalidomide Analogues

The following protocol is a representative method for the solid-phase synthesis of thalidomide and its analogues, adapted from established literature.[4][5][6][7] This method allows for the efficient production and purification of various thalidomide derivatives.

Materials:

-

Hydroxymethyl polystyrene resin

-

Phthalic anhydride

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dimethylformamide (DMF)

-

α-aminoglutarimide hydrochloride

-

Diisopropylcarbodiimide (DIC)

-

N-hydroxybenzotriazole (HOBT)

-

5% Trifluoroacetic acid (TFA) in toluene

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the hydroxymethyl polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Immobilization of Phthalic Anhydride:

-

To the swollen resin, add a solution of phthalic anhydride (3 equivalents), TEA (3 equivalents), and DMAP (0.1 equivalents) in DMF.

-

Agitate the mixture at room temperature for 18 hours.

-

Wash the resin sequentially with DMF, DCM, and MeOH (3 times each).

-

Dry the resin under vacuum.

-

-

Coupling with α-aminoglutarimide:

-

In a separate flask, dissolve α-aminoglutarimide hydrochloride (3 equivalents) and HOBT (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and stir for 10 minutes to activate the amino acid.

-

Add the activated α-aminoglutarimide solution to the resin from the previous step.

-

Agitate the mixture at room temperature for 18 hours.

-

Wash the resin as described in step 2.

-

Dry the resin under vacuum.

-

-

Cleavage and Cyclization:

-

Suspend the dried resin in a solution of 5% TFA in toluene.

-

Reflux the mixture for 4 hours. This step cleaves the product from the resin and facilitates the formation of the phthalimide ring.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional toluene and combine the filtrates.

-

Evaporate the solvent under reduced pressure to yield the crude thalidomide analogue.

-

-

Purification: The crude product can be further purified using techniques such as flash column chromatography.

Note on the Synthesis of Thalidomide-5-NH2-CH2-COOH: The synthesis of this specific derivative would require starting with a 5-substituted phthalic anhydride, such as 5-aminophthalic anhydride, which would then be further functionalized to introduce the glycine linker.

Synthesis Workflow Diagram

Caption: General workflow for the solid-phase synthesis of thalidomide analogues.

Biological Activity and Signaling Pathways

Thalidomide and its derivatives, including Thalidomide-5-NH2-CH2-COOH, are biologically active molecules with significant applications in drug development. Their primary mechanism of action involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.

Recruitment of Cereblon (CRBN) E3 Ligase

Thalidomide and its analogues act as "molecular glues" by binding to CRBN, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[][9][10][11] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of proteins that are not the native substrates of CRBN. These newly targeted proteins are referred to as "neosubstrates."

Application in Proteolysis Targeting Chimeras (PROTACs)

The ability of thalidomide derivatives to recruit CRBN has been harnessed in the development of PROTACs. PROTACs are bifunctional molecules that consist of a ligand for a target protein, a linker, and a ligand for an E3 ligase (such as a thalidomide derivative). By simultaneously binding to the target protein and the E3 ligase, PROTACs bring the two into close proximity, facilitating the ubiquitination and degradation of the target protein. Thalidomide-5-NH2-CH2-COOH, with its carboxylic acid handle, is a valuable building block for the synthesis of PROTACs.[]

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway involving a thalidomide-based CRBN ligand.

Tropomyosin Receptor Kinase (Trk) Inhibition

In addition to its role as an E3 ligase recruiter, Thalidomide-5-NH2-CH2-COOH has been identified as a potent and selective inhibitor of tropomyosin receptor kinase (Trk).[12][13] Trk receptors are involved in signaling pathways that regulate neuronal survival and differentiation.[2] This inhibitory activity suggests potential therapeutic applications in oncology and neurodegenerative diseases.[2]

Conclusion

Thalidomide-5-carboxylic acid derivatives, exemplified by Thalidomide-5-NH2-CH2-COOH, are versatile chemical tools and building blocks for the development of novel therapeutics. Their ability to recruit the CRBN E3 ubiquitin ligase has made them central to the rapidly advancing field of targeted protein degradation with PROTACs. Furthermore, the discovery of additional biological activities, such as Trk inhibition, highlights the potential for these compounds in a broader range of therapeutic areas. A thorough understanding of their molecular properties, synthesis, and mechanisms of action is essential for researchers and drug developers working to harness the full potential of these powerful molecules.

References

- 1. Thalidomide-5-NH2-CH2-COOH, 2412056-27-8 | BroadPharm [broadpharm.com]

- 2. Buy Thalidomide-5-NH2-CH2-COOH [smolecule.com]

- 3. Kimia [kimiacorp.com]

- 4. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Solid-phase synthesis of thalidomide and its analogues. | Semantic Scholar [semanticscholar.org]

- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 7. pubs.acs.org [pubs.acs.org]

- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for Thalidomide-5-COOH Linker Chemistry in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. A key component of a PROTAC is the linker, which connects a target-binding ligand to an E3 ubiquitin ligase ligand. Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ligase. This document provides detailed application notes and protocols for the use of thalidomide-5-COOH as a versatile anchor for linker attachment in the synthesis of CRBN-recruiting PROTACs. The carboxylic acid moiety at the 5-position of the phthalimide ring serves as a convenient handle for conjugation to various linker types, enabling the systematic exploration of linker composition and length to optimize PROTAC efficacy.

Signaling Pathway: CRBN-Mediated Protein Degradation

A thalidomide-based PROTAC initiates a cascade of intracellular events culminating in the degradation of the target protein. The process begins with the formation of a ternary complex, where the PROTAC molecule simultaneously binds to the protein of interest (POI) and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to a lysine residue on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another cycle of degradation.

Caption: CRBN-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data for thalidomide-based PROTACs, highlighting the impact of linker composition and attachment point.

| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 | Varies |

| BRD4 | Pomalidomide | Alkyl | 6 | 0.025 | >95 | Varies |

| BTK | Thalidomide | PEG | 10 | 1.1 | ~90 | Varies |

| BTK | Thalidomide | PEG | >4 units | More potent degradation | - | Varies |

| Attachment Point | Target Protein | DC50 (nM) | Dmax (%) | Physicochemical Stability | In Vitro Plasma Half-life |

| C4 | BRD4 | < 1 | >95 | Lower | Shorter |

| C5 | BRD4 | 1.8 | >95 | Higher | Longer |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a multi-step synthesis of this compound, a key intermediate for linker conjugation.

Step 1: Synthesis of 4-Nitrothalidomide

-

Reaction Setup: In a round-bottom flask, combine 4-nitrophthalic anhydride (1 molar equivalent) and L-glutamine (1 molar equivalent).

-

Reaction Conditions: Heat the mixture to 140°C with stirring.

-

Vacuum Application: After 30 minutes, apply a vacuum to remove the water formed during the reaction. Continue heating under vacuum for 4 hours.

-

Work-up: Cool the reaction mixture to room temperature. The crude solid product is 4-nitrothalidomide.

Step 2: Reduction of 4-Nitrothalidomide to 4-Aminothalidomide

-

Reaction Setup: Dissolve 4-nitrothalidomide in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation flask.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation (H2 gas) at a suitable pressure until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-aminothalidomide.

Step 3: Diazotization of 4-Aminothalidomide to 4-Hydroxythalidomide

-

Reaction Setup: Dissolve 4-aminothalidomide in an aqueous acidic solution (e.g., H2SO4) at 0°C.

-

Diazotization: Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature at 0°C.

-

Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to induce hydrolysis of the diazonium salt to the hydroxyl group.

-

Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent. Purify by column chromatography to yield 4-hydroxythalidomide.

Step 4: Oxidation of 4-Hydroxythalidomide to this compound

This step is a conceptual outline as direct oxidation can be challenging. An alternative is the oxidation of a corresponding methyl or formyl group.

Alternative Step 4a: Synthesis of 4-Methylthalidomide and subsequent oxidation

-

Synthesize 4-methylphthalic anhydride and react with L-glutamine to form 4-methylthalidomide.

-

Oxidation: Dissolve 4-methylthalidomide in a suitable solvent and treat with a strong oxidizing agent (e.g., potassium permanganate or Jones reagent) under appropriate conditions (e.g., elevated temperature).

-

Work-up: After the reaction is complete, quench the reaction and acidify to precipitate the carboxylic acid. Purify the product by recrystallization or column chromatography.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[1]

-

Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.[2]

-

Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to HaloTag®.

-

Assay Plate Preparation: Seed the transfected cells into a 96-well plate and incubate for 24 hours.

-

Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours. Prepare serial dilutions of the PROTAC and add to the cells.

-

Reagent Addition: Add the NanoBRET™ detection reagent containing the Nano-Glo® Live Cell Substrate to each well.

-

Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the stability of the ternary complex.

-

E3 Ligase Immobilization: Immobilize a biotinylated E3 ligase (e.g., CRBN/DDB1 complex) onto a streptavidin-coated SPR sensor chip.

-

Binary Interaction Analysis:

-

To measure PROTAC binding to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized ligase surface.

-

To measure PROTAC binding to the target protein, immobilize the target protein and inject the PROTAC.

-

-

Ternary Complex Formation Analysis: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase surface.

-

Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD to the ternary KD.

Conclusion

This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The protocols and data presented in this document provide a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. The ability to systematically modify the linker attached to the 5-position of the thalidomide core allows for the fine-tuning of PROTAC properties to achieve optimal degradation potency and selectivity for a given target protein. Rigorous experimental validation using the described protocols is essential for the successful development of next-generation targeted protein degradation therapies.

References

Application Notes and Protocols for Thalidomide-5-COOH Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide and its derivatives have garnered significant attention in drug discovery, primarily for their role as recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. This activity forms the cornerstone of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. Thalidomide-5-COOH, a derivative of thalidomide featuring a carboxylic acid handle, is a key building block in the synthesis of these targeted therapies. The carboxylic acid group provides a convenient point of attachment for linkers, which in turn are connected to a ligand for a protein of interest. This document provides detailed experimental protocols for the conjugation of this compound to amine-containing molecules, a critical step in the development of PROTACs and other thalidomide-based therapeutics. Additionally, it outlines methods for the characterization of the resulting conjugates and presents data on the efficacy of thalidomide-based PROTACs.

Signaling Pathway of Thalidomide-Based PROTACs

Thalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event brings the E3 ligase into close proximity with the target protein, which is bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[1][2]

Caption: Mechanism of action of a thalidomide-based PROTAC.

Experimental Protocols

The following protocols describe the general procedures for the conjugation of this compound to an amine-containing linker or molecule via amide bond formation.

Protocol 1: Amide Coupling using HATU

This protocol outlines a common method for amide bond formation using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.

Materials and Reagents:

-

This compound

-

Amine-containing molecule (e.g., a linker with a terminal amine)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF.

-

Addition of Reagents: To the solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired Thalidomide-5-conjugate.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Caption: General workflow for this compound conjugation.

Data Presentation

While direct comparative yield data for the conjugation of this compound under various conditions is not extensively compiled in the literature, the success of the conjugation is ultimately reflected in the biological activity of the resulting PROTACs. The following table summarizes the performance of representative thalidomide-based PROTACs in degrading their target proteins.

| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| ARV-825 | BRD4 | Pomalidomide | Jurkat | <1 | >90 |

| ZB-S-29 | SHP2 | Thalidomide | - | 6.02 | - |

| dBET6 | BRD4 | Thalidomide | MM.1S | <1 | >90 |

DC₅₀: Concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved. (Data sourced from publicly available literature)

Characterization of Thalidomide Conjugates

Thorough characterization of the final conjugate is essential to confirm its identity, purity, and stability. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of protons from both the thalidomide moiety and the conjugated molecule, and to verify the formation of the amide bond (often indicated by a characteristic shift of the amide proton).

-

¹³C NMR: To confirm the carbon skeleton of the conjugate.

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile containing a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid).

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers engaged in the synthesis and characterization of this compound conjugates. The successful conjugation of this versatile building block is a critical first step in the development of potent and selective protein degraders. Careful execution of the described synthetic procedures and thorough analytical characterization will ensure the generation of high-quality conjugates for downstream biological evaluation.

References

Thalidomide-5-COOH: A Key Building Block for Targeted Protein Degradation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-5-COOH is a functionalized derivative of thalidomide, a molecule that has been repurposed as a powerful tool in the field of targeted protein degradation (TPD). It serves as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of small molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs that recruit the E3 ubiquitin ligase Cereblon (CRBN).

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), while the other, in this case, derived from this compound, binds to an E3 ubiquitin ligase. This simultaneous binding event brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide and its derivatives exert their effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] The binding of a this compound-containing PROTAC to CRBN alters the substrate specificity of the E3 ligase, enabling it to recognize and bind the target protein brought into proximity by the other end of the PROTAC. This induced ternary complex formation (POI-PROTAC-CRBN) is the key event that triggers the ubiquitination cascade.

Once the POI is polyubiquitinated, it is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins, leading to the selective clearance of the target protein from the cell.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using Thalidomide-5-COOH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Thalidomide-5-COOH in various cell-based assays. This compound is a crucial derivative of thalidomide, primarily employed as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] Its principal application is in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to recruit CRBN to a target protein, leading to the target's ubiquitination and subsequent degradation.[1]

Core Mechanism of Action: Cereblon-Mediated Ubiquitination

Thalidomide and its derivatives, including this compound, exert their biological effects by binding to Cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[2][3] This binding event alters the substrate specificity of the CRL4-CRBN complex, prompting the recruitment of "neosubstrates" that are not typically targeted for degradation.[2][4] The CRL4-CRBN complex then facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the neosubstrate, marking it for degradation by the proteasome.[2][5] This targeted protein degradation underlies the therapeutic effects of these compounds, such as their anti-myeloma and immunomodulatory activities, as well as their teratogenic effects.[2][5][6]

Caption: Cereblon-mediated protein degradation pathway induced by this compound.

Application 1: Cereblon Binding Assays

Determining the binding affinity of this compound to CRBN is fundamental for its characterization. Several biophysical and biochemical assays can be employed for this purpose.

Protocol 1.1: Competitive Elution Assay

This assay qualitatively or semi-quantitatively assesses the binding of this compound to CRBN by its ability to displace a known CRBN-binding ligand from immobilized CRBN.[4][7]

Workflow:

Caption: Workflow for a competitive elution assay to assess CRBN binding.

Methodology:

-

Preparation of Affinity Beads: Covalently link a thalidomide analog to agarose or magnetic beads.

-

Cell Lysate Preparation: Prepare a whole-cell lysate from a cell line expressing CRBN (e.g., HEK293T, MM.1S).

-

Binding: Incubate the affinity beads with the cell lysate to allow CRBN to bind to the immobilized thalidomide analog.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.[4]

-

Elution: Incubate the beads with varying concentrations of this compound to competitively elute the bound CRBN.[4]

-

Analysis: Analyze the eluted fractions for the presence of CRBN by Western blotting.

Data Presentation:

| This compound Conc. | CRBN Signal Intensity (Arbitrary Units) |

| 0 µM (Control) | + |

| 1 µM | ++ |

| 10 µM | +++ |

| 100 µM | ++++ |

Protocol 1.2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay measures the binding affinity by detecting the displacement of a fluorescently labeled tracer from CRBN.[8][9]

Methodology:

-

Reagents: Recombinant CRBN protein, a fluorescently labeled thalidomide analog (tracer), and this compound.

-

Assay Setup: In a microplate, combine CRBN and the tracer.

-

Competition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[8]

-

Measurement: Measure the TR-FRET signal. The displacement of the tracer by this compound will result in a decrease in the FRET signal.[9]

-

Data Analysis: Plot the FRET signal against the concentration of this compound to determine the IC50 value.[9]

Data Presentation:

| Compound | IC50 (µM) for CRBN Binding |

| Lenalidomide (Reference) | 1.69[9] |

| This compound | TBD |

Application 2: Anti-Inflammatory Assays

Thalidomide is known to possess anti-inflammatory properties, partly through the inhibition of tumor necrosis factor-alpha (TNF-α) production.[10][11]

Protocol 2.1: TNF-α Secretion Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of this compound to inhibit the secretion of TNF-α from stimulated immune cells.

Workflow:

Caption: Workflow for measuring TNF-α secretion from PBMCs.

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Cell Seeding: Seed the PBMCs in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

Incubation: Incubate the cells for 18-24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit.[12][13][14][15]

Data Presentation:

| This compound Conc. (µM) | TNF-α Concentration (pg/mL) | % Inhibition |

| 0 (LPS only) | 500 | 0 |

| 1 | 400 | 20 |

| 10 | 250 | 50 |

| 100 | 100 | 80 |

Application 3: Anti-Angiogenic Assays

Thalidomide and its analogs have been shown to inhibit angiogenesis, the formation of new blood vessels.[16][17][18][19][20][21]

Protocol 3.1: Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.

Methodology:

-

Plate Coating: Coat a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify.[10]

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or human intestinal microvascular endothelial cells (HIMEC) onto the Matrigel-coated plate.[10]

-

Treatment: Treat the cells with various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.[17]

-

Incubation: Incubate the plate for 4-18 hours to allow for tube formation.[10]

-

Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using imaging software.

Data Presentation:

| Treatment | Total Tube Length (µm) | % Inhibition of Tube Formation |

| Vehicle Control | 5000 | 0 |

| This compound (10 µM) | 3500 | 30 |

| This compound (50 µM) | 2000 | 60 |

| This compound (100 µM) | 1000 | 80 |

Application 4: Teratogenicity-Related Assays

The teratogenic effects of thalidomide are linked to the degradation of specific neosubstrates, such as SALL4 and PLZF.[2][22][23][24][25]

Protocol 4.1: Neosubstrate Degradation Assay in a Relevant Cell Line

This assay measures the degradation of teratogenicity-associated proteins following treatment with this compound.

Methodology:

-

Cell Culture: Culture a relevant cell line that expresses the neosubstrate of interest (e.g., HEK293T cells transiently transfected to express SALL4 or PLZF).

-

Treatment: Treat the cells with various concentrations of this compound for a specified time course (e.g., 4, 8, 16, 24 hours).[22]

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the neosubstrate (e.g., anti-SALL4 or anti-PLZF) and a loading control (e.g., anti-GAPDH).

-

Densitometry: Quantify the band intensities to determine the relative levels of the neosubstrate protein.

Data Presentation:

| This compound Conc. (µM) | Relative SALL4 Protein Level (%) | Relative PLZF Protein Level (%) |

| 0 | 100 | 100 |

| 1 | 85 | 90 |

| 10 | 50 | 60 |

| 100 | 20 | 30 |

By employing these detailed protocols and application notes, researchers can effectively characterize the biological activities of this compound and its derivatives in various cell-based contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy Thalidomide-5-NH2-CH2-COOH [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chempartner.com [chempartner.com]

- 9. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thalidomide inhibits inflammatory and angiogenic activation of human intestinal microvascular endothelial cells (HIMEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. fn-test.com [fn-test.com]

- 13. benchchem.com [benchchem.com]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 20. Thalidomide Inhibits Angiogenesis in Embryoid Bodies by the Generation of Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of thalidomide on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]

Application Notes and Protocols for the Synthesis of Thalidomide-5-COOH Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Thalidomide-5-COOH, a key intermediate for the development of novel thalidomide analogs. The protocol is adapted from established methods for thalidomide synthesis, utilizing trimellitic anhydride as the starting material to introduce a carboxylic acid functionality on the phthalimide ring. This functional group serves as a versatile handle for further chemical modifications, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process:

-

Step 1: Synthesis of N-(4-carboxyphthaloyl)-L-glutamine. This step involves the reaction of trimellitic anhydride with L-glutamine to form the N-substituted glutamine intermediate.

-

Step 2: Cyclization to this compound. The intermediate is then cyclized to form the glutarimide ring, yielding the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | CAS No. | Supplier | Purity |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 | e.g., Sigma-Aldrich | ≥97% |

| L-Glutamine | C₅H₁₀N₂O₃ | 56-85-9 | e.g., Sigma-Aldrich | ≥99% |

| Pyridine | C₅H₅N | 110-86-1 | e.g., Sigma-Aldrich | Anhydrous, 99.8% |

| Carbonyldiimidazole (CDI) | C₇H₆N₄O | 530-62-1 | e.g., Sigma-Aldrich | ≥97% |

| Hydrochloric acid (HCl) | HCl | 7647-01-0 | e.g., Fisher Chemical | 37% |

| Deionized Water | H₂O | 7732-18-5 | --- | --- |

| Ethanol | C₂H₅OH | 64-17-5 | e.g., Sigma-Aldrich | Absolute |

Step 1: Synthesis of N-(4-carboxyphthaloyl)-L-glutamine

This procedure is adapted from a general method for the synthesis of N-phthaloyl-L-glutamine.[1]

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-glutamine (10 g, 68.4 mmol) in pyridine (100 mL) at room temperature.

-

Addition of Anhydride: To the suspension, add trimellitic anhydride (14.6 g, 76.0 mmol).

-

Heating: Gradually heat the reaction mixture to 80-85°C.

-

Reaction Monitoring: Maintain the temperature and stir the mixture for 6 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., chloroform:methanol:acetic acid, 85:10:5).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the pyridine can be partially removed under reduced pressure to induce precipitation.

-

Isolation: Filter the precipitate and wash it with a small amount of cold ethanol to remove residual pyridine.

-